2-Cyano-N-(2-thienylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSPUIOGRNHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-N-(2-thienylmethyl)acetamide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(2-thienylmethyl)acetamide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its likely reactivity and biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of Thiophene and Cyanoacetamide Moieties

The convergence of a thiophene ring and a cyanoacetamide functional group in a single molecular entity, this compound, suggests a rich potential for biological activity. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Many commercially successful drugs feature a thiophene core, highlighting its importance as a pharmacophore.[1][2]

The cyanoacetamide group, on the other hand, is a versatile building block in organic synthesis.[3] The presence of both electrophilic and nucleophilic centers, along with an active methylene group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic systems.[4] The combination of these two moieties in this compound makes it a compelling target for synthesis and biological evaluation.

Molecular Structure and Identification

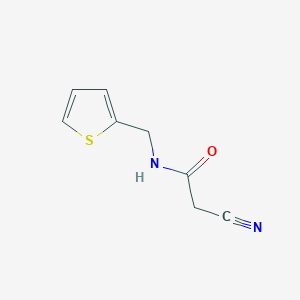

The chemical structure of this compound consists of a central acetamide backbone. The amide nitrogen is substituted with a 2-thienylmethyl group, and the alpha-carbon of the acetyl group bears a nitrile (cyano) functionality.

Molecular Formula: C₈H₈N₂OS

Molecular Weight: 180.23 g/mol

IUPAC Name: 2-Cyano-N-(thiophen-2-ylmethyl)acetamide

Diagram of the Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Melting Point | 120-140 °C | 2-Cyanoacetamide has a melting point of 119.5 °C.[5] The addition of the thienylmethyl group is expected to increase the melting point due to higher molecular weight and potential for intermolecular interactions. |

| Boiling Point | Decomposes | 2-Cyanoacetamide decomposes upon heating.[5] It is likely that the target compound will also decompose at elevated temperatures before boiling. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Sparingly soluble in water. | 2-Cyanoacetamide is soluble in water and alcohol.[5] The larger, more hydrophobic thienylmethyl group will likely decrease water solubility while maintaining solubility in organic solvents. |

| pKa | ~11-13 | The pKa of the methylene protons in 2-cyanoacetamide is approximately 11.[3] The N-H proton of the amide is significantly less acidic. |

Proposed Synthesis

A robust and straightforward method for the synthesis of this compound would involve the acylation of 2-thiophenemethanamine with a reactive derivative of cyanoacetic acid. A similar two-step process has been successfully employed for the synthesis of the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[6]

Proposed Synthetic Scheme:

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Cyano-N-(2-thienylmethyl)acetamide

Abstract

The rigorous identification and structural confirmation of novel chemical entities are cornerstones of modern chemical research and pharmaceutical development. Unambiguous structure elucidation ensures the validity of biological findings, meets stringent regulatory standards, and forms the basis of intellectual property. This in-depth technical guide presents a systematic, multi-technique approach to the complete structural characterization of 2-Cyano-N-(2-thienylmethyl)acetamide, a compound featuring a nitrile, a secondary amide, and a thiophene moiety.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a confluence of evidence from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation. We will detail not only the interpretation of spectral data but also the underlying experimental protocols, providing a comprehensive framework for the elucidation of similarly complex molecules.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula must be unequivocally established. This initial step acts as a critical constraint, defining the elemental "parts list" from which the final structure is assembled. Our approach combines High-Resolution Mass Spectrometry (HRMS) with a classical calculation of the Index of Hydrogen Deficiency (IHD) to build this foundation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass spectrometry provides the molecular weight, HRMS provides the exact mass to four or more decimal places. This precision is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For a novel compound submission, HRMS is an non-negotiable requirement for confirming the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for identifying the molecular ion.

-

Data Acquisition: The analysis is performed in positive ion mode to detect the protonated molecule, [M+H]⁺. A known internal calibrant is used to ensure high mass accuracy.

-

Analysis: The instrument software calculates the molecular formula that best fits the experimentally measured exact mass.

Data & Interpretation: The proposed structure, this compound, has a molecular formula of C₈H₈N₂OS.

| Parameter | Theoretical Value | Experimental Finding |

| Molecular Formula | C₈H₈N₂OS | Confirmed |

| Exact Mass [M] | 180.0385 | - |

| Exact Mass [M+H]⁺ | 181.0457 | 181.0459 |

| Mass Error | - | < 2 ppm |

The experimentally observed mass of the protonated molecule is in excellent agreement with the theoretical value, confirming the molecular formula as C₈H₈N₂OS.

Index of Hydrogen Deficiency (IHD)

Trustworthiness: The IHD, or degree of unsaturation, is a quick calculation that validates the molecular formula against the proposed structure. It provides a total count of rings and π-bonds (double and triple bonds) in the molecule. This serves as an internal consistency check before proceeding to more complex spectral analysis.

The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₈H₈N₂OS: IHD = 8 - (8/2) + (2/2) + 1 = 8 - 4 + 1 + 1 = 6

This calculated value of 6 is perfectly consistent with the proposed structure:

-

Thiophene Ring: 1 ring + 2 double bonds = 3 degrees of unsaturation

-

Carbonyl Group (C=O): 1 degree of unsaturation

-

Nitrile Group (C≡N): 2 degrees of unsaturation

-

Total = 6

This agreement between the calculated IHD and the proposed structural features provides the first layer of validation.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and a pressure arm is engaged to ensure good contact.

-

Data Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum. This method requires minimal sample preparation and is non-destructive.

Data & Interpretation: The following table summarizes the key absorption bands expected for this compound and their significance.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3300 | Medium, Sharp | N-H stretch | Confirms the presence of a secondary amide. |

| ~3100-3000 | Weak | Aromatic C-H stretch | Indicates the C-H bonds of the thiophene ring. |

| ~2950-2850 | Weak | Aliphatic C-H stretch | Corresponds to the two methylene (-CH₂-) groups. |

| ~2250 | Medium, Sharp | C≡N stretch | Diagnostic for the nitrile functional group. |

| ~1650 | Strong, Sharp | C=O stretch (Amide I) | Confirms the presence of a carbonyl group, characteristic of an amide. |

| ~1550 | Medium | N-H bend (Amide II) | Further supports the presence of a secondary amide. |

The presence of strong, sharp peaks around 2250 cm⁻¹ (nitrile) and 1650 cm⁻¹ (amide carbonyl) provides definitive evidence for these core functional groups.

The Molecular Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By combining several NMR experiments, we can map out the entire carbon-hydrogen framework and connect the functional groups identified by IR.[1]

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 10-15 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: All spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

Experiments: A suite of experiments is performed: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Environment and Count

This experiment provides information about the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | dd | 1H | H5 (Thiophene) | Thiophene proton adjacent to sulfur, coupled to H4. |

| ~6.95 | m | 2H | H3, H4 (Thiophene) | Overlapping signals for the other two thiophene protons. |

| ~6.50 | t (broad) | 1H | -NH- | Amide proton, coupling to the adjacent CH₂ group. Broadness is due to quadrupole coupling with nitrogen and potential chemical exchange. |

| 4.60 | d | 2H | -CH₂-Th | Methylene protons adjacent to the thiophene ring and the amide nitrogen. Split into a doublet by the single NH proton. |

| 3.50 | s | 2H | -CH₂-CN | Methylene protons between the carbonyl and nitrile groups. Appears as a singlet as there are no adjacent protons. |

¹³C NMR and DEPT-135: The Carbon Framework

¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O and C≡N) are invisible in DEPT-135.

Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| 163.5 | Absent | C=O | Typical chemical shift for a secondary amide carbonyl carbon. |

| 139.0 | Absent | C2 (Thiophene) | Quaternary thiophene carbon to which the side chain is attached. |

| 127.0 | Positive | C5 (Thiophene) | Aromatic CH carbon. |

| 126.5 | Positive | C4 (Thiophene) | Aromatic CH carbon. |

| 125.5 | Positive | C3 (Thiophene) | Aromatic CH carbon. |

| 116.0 | Absent | C≡N | Characteristic chemical shift for a nitrile carbon. |

| 39.0 | Negative | -CH₂-Th | Aliphatic CH₂ carbon adjacent to the thiophene ring. |

| 25.5 | Negative | -CH₂-CN | Aliphatic CH₂ carbon deshielded by both the carbonyl and nitrile groups. |

The combination of ¹³C and DEPT-135 confirms the presence of 8 unique carbons: 2 quaternary (C=O, C≡N), 1 quaternary aromatic (C2-Th), 3 aromatic CH, and 2 aliphatic CH₂ groups. This is in perfect agreement with the proposed structure.

2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR reveals how they are connected. COSY, HSQC, and HMBC experiments work in concert to build the final structure with certainty.

Workflow for Structure Elucidation

Caption: Workflow for systematic structure elucidation.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other.

-

Key Correlation: A cross-peak is observed between the amide proton signal (~6.50 ppm) and the thienylmethyl CH₂ protons (~4.60 ppm), confirming the -NH-CH₂- fragment.

-

Correlations are also seen among the thiophene protons (~7.25-6.95 ppm), confirming their connectivity within the ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon to which it is attached. It is the definitive method for assigning carbon signals that have attached protons.

-

Key Correlations:

-

δH 4.60 ppm correlates to δC 39.0 ppm (-CH₂-Th).

-

δH 3.50 ppm correlates to δC 25.5 ppm (-CH₂-CN).

-

The thiophene proton signals correlate to their respective carbon signals.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the quaternary carbons and piece together the fragments.

Key HMBC Correlations for Structural Assembly

Caption: Key HMBC correlations confirming connectivity.

-

Connecting the Amide: The amide proton (NH at δ 6.50) shows a correlation to the carbonyl carbon (C=O at δ 163.5). This confirms the H-N-C=O linkage.

-

Attaching the Thienylmethyl Group: The methylene protons next to the thiophene ring (Th-CH₂ at δ 4.60) show a correlation to the same carbonyl carbon (C=O ). This unequivocally connects the thienylmethyl group to the amide nitrogen.

-

Attaching the Cyanoacetyl Group: The other methylene protons (CN-CH₂ at δ 3.50) show strong correlations to both the carbonyl carbon (C=O ) and the nitrile carbon (C≡N at δ 116.0). This confirms the -CH₂-C=O and -CH₂-C≡N linkages, locking the final fragment into place.

-

The combination of these 2D NMR experiments leaves no ambiguity about the constitution of this compound.

Corroboration through Fragmentation: Electron Ionization Mass Spectrometry (EI-MS)

While HRMS confirms the molecular formula, EI-MS provides structural information through fragmentation. In EI, the molecule is hit with high-energy electrons, causing it to fragment in predictable ways based on its structure. The resulting fragmentation pattern serves as a final "fingerprint" to corroborate the elucidated structure.[2]

Data & Interpretation:

| m/z | Proposed Fragment | Significance |

| 180 | [C₈H₈N₂OS]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular weight. |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation . A very stable and abundant fragment formed by cleavage of the N-CH₂ bond. This is highly characteristic of this structural motif. |

| 83 | [M - C₅H₅S]⁺˙ | Loss of the thienylmethyl radical. |

| 67 | [NC-CH₂-C=O]⁺ | Cyanoacetyl cation. |

The observation of the molecular ion at m/z 180 and, most importantly, the intense base peak at m/z 97 corresponding to the stable thienylmethyl cation, provides powerful corroborating evidence for the assigned structure.

Conclusion

The structural elucidation of this compound was achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry established the molecular formula of C₈H₈N₂OS, which was validated by an Index of Hydrogen Deficiency of 6. FT-IR spectroscopy confirmed the presence of key functional groups, including a secondary amide, a nitrile, and a thiophene ring. The definitive atomic connectivity was established through a comprehensive suite of 1D and 2D NMR experiments, with key HMBC correlations providing the final, unambiguous links between all structural fragments. Finally, the proposed structure was corroborated by an EI-MS fragmentation pattern that was fully consistent with the assigned connectivity. This multi-faceted, self-validating workflow provides a robust model for the structural characterization of novel compounds in a research and regulatory environment.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi Digital Repository. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (2006). SciELO. Retrieved from [Link]

-

Mijin, D. Ž., et al. (2015). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link]

Sources

Biological activity of 2-Cyano-N-(2-thienylmethyl)acetamide

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Cyano-N-(2-thienylmethyl)acetamide

Foreword: Navigating the Known Unknowns

To our fellow researchers, scientists, and drug development professionals: The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on this compound, a compound that, as of this writing, has not been extensively characterized in publicly available literature. However, the absence of direct data presents not a void, but an opportunity. The structural motifs within this molecule—the versatile 2-cyanoacetamide core and the biologically significant N-(2-thienylmethyl) substituent—are well-documented in medicinal chemistry for a range of bioactivities.

This document, therefore, serves as a predictive guide and a foundational resource. By synthesizing the established biological activities of structurally analogous compounds, we aim to provide a robust framework for initiating research into this compound. We will delve into the probable therapeutic potential, propose detailed experimental protocols to test these hypotheses, and discuss the underlying structure-activity relationships that govern this chemical space. Our objective is to equip you with the necessary scientific rationale and practical methodologies to pioneer the investigation of this promising molecule.

The Molecular Architecture: A Synthesis of Reactive Moieties

The structure of this compound marries a highly reactive cyanoacetamide core with a thienylmethyl group. Cyanoacetamides are recognized as valuable synthons in heterocyclic synthesis due to their polyfunctional nature, possessing both electrophilic and nucleophilic centers.[1] The active methylene group (adjacent to the cyano and carbonyl groups) is particularly reactive and participates in a variety of condensation and substitution reactions.[1] The thiophene ring, a sulfur-containing heterocycle, is a well-known pharmacophore present in numerous approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[2][3]

The combination of these two moieties suggests that this compound is a prime candidate for exhibiting significant biological activity.

General Synthesis Protocol for N-Substituted 2-Cyanoacetamides

The synthesis of N-substituted 2-cyanoacetamides is typically straightforward, often involving the condensation of an amine with a cyanoacetic acid derivative. The following protocol is a generalized method that can be adapted for the synthesis of the title compound.

Principle: This method relies on the nucleophilic acyl substitution where the amine (2-thienylmethanamine) attacks the electrophilic carbonyl carbon of an activated cyanoacetic acid derivative (like ethyl cyanoacetate), leading to the formation of an amide bond.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of 2-thienylmethanamine in a suitable solvent (e.g., toluene or ethanol).

-

Addition of Cyanoacetate: Add a slight excess (1.1 molar equivalents) of ethyl cyanoacetate to the solution.

-

Catalysis (Optional but Recommended): For reactions at lower temperatures, a basic catalyst such as triethylamine or piperidine can be added to facilitate the reaction. For solvent-free or high-temperature conditions, a catalyst may not be necessary.[1]

-

Reaction Conditions:

-

Thermal Method: Reflux the mixture for 2-8 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Microwave-Assisted Method: For a green chemistry approach, the reaction can be carried out under microwave irradiation, often leading to shorter reaction times and higher yields.[1]

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, collect it by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Biological Activity Profile

Based on extensive literature on analogous structures, we can predict a range of biological activities for this compound.

Potential Anticancer Activity

The cyanoacetamide scaffold is a recurring motif in compounds designed as anticancer agents.[5][6] Similarly, thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Evidence from Analogs:

-

N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown potent anticancer activity against a panel of human cancer cell lines including breast (MCF-7), liver (HepG-2), colon (HCT116), and prostate (PC3) cancers.[5][6]

-

Mechanism of Action: The anticancer effects of these analogs are often attributed to the induction of apoptosis, as evidenced by the up-regulation of caspases-3 and -9.[5][6] Furthermore, some derivatives have been shown to inhibit metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are crucial for cancer cell invasion and metastasis.[5][6] They have also been observed to inhibit HIF-1alpha and VEGF expression, suggesting anti-angiogenic properties.[5][6]

-

Structure-Activity Relationship (SAR): Studies on various cyanoacetamide derivatives suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency and selectivity.[8][9] The presence of a bulky, lipophilic group, such as the thienylmethyl group, could enhance binding to target proteins.

Proposed Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer evaluation of the title compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Signaling Pathway Involvement

Caption: Potential induction of apoptosis via the intrinsic pathway.

Potential Antimicrobial and Antifungal Activity

Thiophene derivatives are well-established as potent antimicrobial and antifungal agents.[11][12][13] The incorporation of a thienyl moiety into the cyanoacetamide structure could confer significant activity against a range of pathogens.

Evidence from Analogs:

-

Thiophene Derivatives: Various thiophene-containing compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[2][14]

-

Mechanism of Action: While the exact mechanisms can vary, some thiophene derivatives are known to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation.[11][15]

-

SAR: The nature and position of substituents on the thiophene ring, as well as the overall lipophilicity of the molecule, are critical for antimicrobial efficacy.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Grow the microbial strain to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Table 1: Representative Antimicrobial Activity of Thiophene and Acetamide Analogs

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Thiophene Derivatives | Colistin-Resistant A. baumannii & E. coli | MIC₅₀ | 8-32 mg/L | [13] |

| 5-(2-Thienyl)-1,2,4-triazoles | Staphylococcus aureus | Zone of Inhibition | Highly Active | [2] |

| 2-chloro-N-phenylacetamide | Fluconazole-Resistant Candida spp. | MIC | 128-256 µg/mL | [14] |

| Thienylpyridyl-acetamides | Physalospora piricola (fungus) | Fungicidal Activity | Favorable | [18] |

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural components strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The cyanoacetamide core provides a reactive and versatile scaffold, while the N-(2-thienylmethyl) group is a well-established pharmacophore.

The logical next steps for the scientific community are clear:

-

Synthesis and Characterization: The first priority is the synthesis and thorough physicochemical characterization of this compound.

-

Broad-Spectrum Biological Screening: The compound should be subjected to a broad-spectrum screening panel to identify its primary biological activities. The protocols outlined in this guide for anticancer and antimicrobial testing provide a solid starting point.

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry program focused on structure-activity relationship studies would be warranted to optimize potency and selectivity.

This guide is intended to be a living document, to be updated as new research emerges. It is our hope that the predictive insights and detailed methodologies provided herein will catalyze the exploration of this compound and unlock its full therapeutic potential.

References

-

Abdelhamid, I. A., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. Available at: [Link]

-

Verma, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

-

Corson, B. B., et al. Cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]

-

Mohamed, M. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. ResearchGate. Available at: [Link]

-

de Oliveira, C. M. A., et al. (2021). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. Available at: [Link]

-

El-Damasy, D. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Available at: [Link]

-

Taha, M., et al. (2017). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate. Available at: [Link]

- CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide. Google Patents.

-

EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Sketchviz. Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

Reddy, L. V. R., et al. (2013). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. ResearchGate. Available at: [Link]

-

Fadda, A. A. (2013). Cyanoacetamide derivatives reactivity. ResearchGate. Available at: [Link]

- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide. Google Patents.

-

Elliptical Machine. (2021). Graphviz tutorial. YouTube. Available at: [Link]

-

Wang, B-L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PMC. Available at: [Link]

-

Roy, U., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]

- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents.

-

Al-Abdullah, E. S., et al. (2022). Antifungal activity of the synthesized thiophene derivatives. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]

-

Cable, K. M., et al. (1998). Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry. Available at: [Link]

-

Graphviz. (2023). User Guide. Graphviz. Available at: [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Ramalingan, C., et al. (2019). Novel cyanoacetamide integrated phenothiazines. Sci-Hub. Available at: [Link]

-

Kumar, P., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

-

Al-Omair, M. A., et al. (2014). Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. PubMed. Available at: [Link]

-

Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. PubMed. Available at: [Link]

-

UMN College of Veterinary Medicine. (2022). Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. YouTube. Available at: [Link]

-

Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

-

Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

-

CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. Available at: [Link]

-

Tan, M. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. Available at: [Link]

-

Al-Omair, M. A., et al. (2014). Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. ResearchGate. Available at: [Link]

-

Bhatt, S. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. Available at: [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). Semantic Scholar. Available at: [Link]

-

Lavigne, J. P. (2020). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Available at: [Link]

-

Ragheb, M. A., et al. (2022). Structure-Activity Relationship of the novel bis-cyanoacrylamide derivatives. ResearchGate. Available at: [Link]

-

Kancharla, S., et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

-

Guryev, E. L., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 18. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-N-(2-thienylmethyl)acetamide Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-cyano-N-(2-thienylmethyl)acetamide derivatives and their analogs, a class of compounds that has garnered interest in medicinal chemistry for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and therapeutic potential of these molecules, with a particular focus on their promise as anticonvulsant agents.

Introduction: The Chemical and Therapeutic Landscape

The 2-cyanoacetamide moiety is a versatile pharmacophore known for its utility as a building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1] The introduction of a thienylmethyl group at the amide nitrogen combines the established properties of the cyanoacetamide core with the unique electronic and steric characteristics of the thiophene ring, a well-known privileged structure in medicinal chemistry. This strategic combination has led to the exploration of these derivatives for various therapeutic applications, including antimicrobial, anticancer, and notably, anticonvulsant activities.[2][3]

The core structure, this compound, presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will delve into the synthetic routes to access this scaffold, the exploration of its structure-activity relationships (SAR), and the experimental protocols for its biological evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives primarily relies on the formation of the amide bond between a thienylmethylamine and a cyanoacetic acid derivative, or through the Knoevenagel condensation to introduce further diversity.

Amidation of Thienylmethylamine with Cyanoacetic Acid Derivatives

A primary and straightforward method for the synthesis of the core structure involves the reaction of 2-thienylmethylamine with an activated form of cyanoacetic acid or its esters.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-thienylmethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added ethyl cyanoacetate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

A visual representation of this synthetic workflow is provided below.

Caption: General synthetic and purification workflow.

Knoevenagel Condensation for Analog Synthesis

To generate analogs with extended conjugation and diverse substitution patterns, the active methylene group of the synthesized this compound can be subjected to a Knoevenagel condensation with various aromatic or heteroaromatic aldehydes.[5][6] This reaction is a powerful tool for creating carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: A mixture of this compound (1.0 equivalent), an appropriate aldehyde (1.0-1.2 equivalents), and a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate) is prepared in a suitable solvent like ethanol or toluene.

-

Reaction Conditions: The reaction is typically heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. Microwave-assisted synthesis can also be employed to accelerate the reaction.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

The general scheme for the Knoevenagel condensation is depicted below.

Caption: Knoevenagel condensation workflow.

Biological Activity and Therapeutic Potential

While a broad range of biological activities has been reported for cyanoacetamide derivatives, the focus of this guide is their potential as anticonvulsant agents. Several studies have demonstrated that N-substituted amino acid derivatives and related acetamides exhibit anticonvulsant properties in preclinical models.[7][8]

Anticonvulsant Activity

The evaluation of anticonvulsant activity is typically performed using well-established animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models help to identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively. Neurotoxicity is also assessed, commonly using the rotarod test, to determine the therapeutic index of the compounds.

While specific data for this compound is not extensively published, related structures containing acetamide moieties have shown promising anticonvulsant effects. For instance, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated activity in the MES screen.[9] The presence of the cyano group and the thienyl ring in the target scaffold suggests that these compounds may interact with key targets in the central nervous system implicated in seizure generation and propagation.

Structure-Activity Relationship (SAR) Insights

The development of a robust SAR is crucial for optimizing the lead compounds. For the this compound scaffold, several key structural features can be systematically modified to probe their effect on anticonvulsant activity.

| Structural Modification | Rationale for Investigation | Expected Impact on Activity |

| Substitution on the Thiophene Ring | To explore the influence of electronic and steric effects on receptor binding or target engagement. | Electron-donating or withdrawing groups could modulate the electron density of the ring and affect interactions. Bulky substituents may enhance selectivity or introduce steric hindrance. |

| Modification of the Methylene Bridge | To alter the flexibility and conformation of the molecule. | Introducing substituents or changing the length of the linker could optimize the spatial orientation of the thiophene ring relative to the cyanoacetamide core. |

| Substitution on the Acetamide Nitrogen | While the core topic is N-(2-thienylmethyl), exploring other N-substituents provides valuable comparative data. | Comparing with N-benzyl or other N-heterocyclic methyl groups can elucidate the specific contribution of the thiophene ring to the observed activity. |

| Modification of the Cyanoacetamide Moiety | The active methylene and cyano groups are key for chemical reactivity and potential interactions. | Derivatization through Knoevenagel condensation or other reactions can lead to compounds with different pharmacological profiles. |

A diagram illustrating the key areas for SAR exploration is presented below.

Caption: Key regions for SAR studies.

Mechanism of Action: Postulated Pathways

The precise mechanism of action for this compound derivatives as anticonvulsants is yet to be fully elucidated. However, based on the known mechanisms of other anticonvulsant drugs sharing similar structural motifs, several potential targets can be hypothesized. These include voltage-gated sodium channels, calcium channels, and modulation of GABAergic neurotransmission. The ability of the cyanoacetamide moiety to participate in hydrogen bonding and the lipophilic nature of the thienyl group may facilitate interactions with these targets. Further mechanistic studies, including electrophysiological and binding assays, are required to confirm these hypotheses.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of epilepsy. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further investigation.

Future research should focus on:

-

Systematic SAR studies: To identify the key structural determinants for potent and selective anticonvulsant activity.

-

In-depth pharmacological profiling: To evaluate the efficacy of lead compounds in a broader range of seizure models and to assess their pharmacokinetic and toxicological properties.

-

Mechanism of action studies: To elucidate the molecular targets and pathways responsible for the observed anticonvulsant effects.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for epilepsy and other neurological disorders.

References

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Deriv

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research.

- Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry.

- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)

- Cyanoacetamide Intermediate in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Hitherto New Dioxoisoindoline Heterocyclic Derivatives.

- Sharma, V., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Letters in Drug Design & Discovery.

- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry.

- Al-Ghorbani, M., et al. (2022).

- Weaver, C. D., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules.

- Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences.

- Wang, S., et al. (2001). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.

- Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E.

- El Kayal, W., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science.

- Gouda, M. A., et al. (2017). Synthesis and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.

- 2-Cyano-N-methylacetamide. PubChem.

- Matiychuk, V., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry.

- Ghozlan, S. A. S., et al. (2020).

Sources

- 1. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. Blocked website - [app.periodikos.com.br]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]

- 8. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Evaluation of 2-Cyano-N-(2-thienylmethyl)acetamide: A Technical Guide for Preclinical Research

Foreword: Unveiling the Potential of a Novel Cyanoacetamide Derivative

The 2-cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thienyl moiety, a sulfur-containing aromatic heterocycle, is also a well-established strategy in drug design, often enhancing lipophilicity and modulating biological activity.[2][3][4] This technical guide focuses on a specific iteration of this chemical theme: 2-Cyano-N-(2-thienylmethyl)acetamide .

While, to our knowledge, extensive in vitro studies on this precise molecule have not been widely published, its structural components suggest a strong rationale for investigation. This document, therefore, serves as a comprehensive, forward-looking guide for researchers, scientists, and drug development professionals. It outlines a robust, scientifically-grounded framework for the in vitro characterization of this compound, drawing upon established methodologies for analogous compounds. Our objective is to provide not just a series of protocols, but a logical, self-validating system for exploring the potential cytotoxic and antimicrobial activities of this promising compound.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays. For this compound, these properties will influence its solubility in culture media, potential for membrane permeability, and interactions with biological macromolecules.

-

Structure:

-

IUPAC Name: 2-cyano-N-(thiophen-2-ylmethyl)acetamide

-

Core Scaffolds: 2-Cyanoacetamide, Thiophene

-

-

Predicted Physicochemical Properties: (Note: These values should be experimentally verified.)

-

Molecular Formula: C₈H₈N₂OS

-

Molecular Weight: 180.23 g/mol

-

LogP (Octanol-Water Partition Coefficient): A key indicator of lipophilicity and potential for cell membrane permeability. Prediction software should be used for an initial estimate.

-

Aqueous Solubility: Crucial for preparing stock solutions and ensuring bioavailability in cell-based assays.

-

pKa: The nitrile and amide groups may have acidic or basic properties that influence their charge state at physiological pH.

-

Prospective In Vitro Antineoplastic Evaluation

The cyanoacetamide core is a feature of several classes of anticancer agents. For instance, certain derivatives have been shown to induce apoptosis and inhibit key cellular processes like tubulin polymerization.[5][6] The following experimental workflow is designed to rigorously assess the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[2][5]

Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

-

Cell Line Selection: A panel of human cancer cell lines should be chosen to represent different cancer types, for example:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Triple-negative breast adenocarcinoma

-

HepG2: Hepatocellular carcinoma

-

PC3: Prostate adenocarcinoma

-

A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.[2]

-

-

Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Treatment: Replace the overnight culture medium with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) should be determined using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | IC₅₀ (µM) [48h] (Hypothetical Data) | Selectivity Index (SI)¹ |

| MCF-7 | This compound | 8.5 | 5.9 |

| MDA-MB-231 | This compound | 12.2 | 4.1 |

| HepG2 | This compound | 15.7 | 3.2 |

| PC3 | This compound | 10.4 | 4.8 |

| MCF-10A | This compound | 50.1 | - |

| Doxorubicin | (Positive Control) | 0.9 | 0.8 |

¹Selectivity Index (SI) = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells.

Mechanistic Insight: Apoptosis Induction via Caspase Activation

Should the initial screening reveal significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for anticancer agents. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7]

Principle: This assay quantifies the activity of key executioner caspases (e.g., Caspase-3 and -9) using a fluorogenic substrate. Cleavage of the substrate by the active caspase releases a fluorescent molecule, and the signal intensity is proportional to caspase activity.

Experimental Protocol:

-

Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 based on hypothetical data) in 6-well plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for a commercial caspase activity assay kit.

-

Assay Reaction: Incubate the cell lysate with the fluorogenic caspase substrate (e.g., DEVD-AFC for Caspase-3).

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths.

-

Data Analysis: Quantify the fold-increase in caspase activity in treated cells relative to untreated or vehicle-treated cells.

Visualization of Proposed Workflows

Caption: A simplified intrinsic apoptosis pathway potentially induced by the compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the initial in vitro characterization of this compound. The proposed workflows for assessing cytotoxicity and antimicrobial activity are based on well-established, robust methodologies that will generate reliable and reproducible data. Positive results in these assays would establish this molecule as a "hit" compound, justifying further investigation. Subsequent studies could explore more detailed mechanisms of action, such as cell cycle analysis, mitochondrial membrane potential assays, or specific enzyme inhibition studies, depending on the initial findings. The ultimate goal is to build a comprehensive biological profile that can guide future preclinical and clinical development.

References

- Rajeswari, T., Sankar, P. S., Babu, K. N., Padmaja, A., & Padmavathi, V. (2021). Synthesis of thiophenylazolyl pyrrolylsulfamoyl acetamides as potential antimicrobial agents. Research Square.

- Systematic Reviews in Pharmacy. (2021). Synthesis, characterization, molecular docking, and cytotoxic activity of new thienyl chalcone derivatives against breast cancer cell lines. Systematic Reviews in Pharmacy, 12(1), 1643-1655.

- Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.

- Uddin, M. R., et al. (2024).

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 7(7), 673-680.

- Foroumadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.

- Li, F., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5655.

-

Uddin, M. R., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PubMed. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

- Royal Society of Chemistry. (2023). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances, 13(42), 29573-29586.

-

Neliti. (n.d.). Synthesis and Biological Activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) Thio) Acetamide and Its Cyclized Form. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies. Retrieved from [Link]

-

Periodikos. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]

- Krishnan, K. G., et al. (2020).

- Google Patents. (n.d.). US7589120B2 - N-(4,5-diphenyl-2-thienyl)methyl)sulfonamide derivatives, preparation thereof and their therapeutic application.

- Google Patents. (n.d.). US8802735B2 - (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide containing pharmaceutical compositions.

-

ResearchGate. (2024). (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Retrieved from [Link]

- Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- Google Patents. (n.d.). US5847128A - Water soluble derivatives of cannabinoids.

-

ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-N-(2-thienylmethyl)acetamide: From Conceptual Discovery to Synthetic Realization

This guide provides a comprehensive technical overview of 2-Cyano-N-(2-thienylmethyl)acetamide, a molecule of significant interest in the landscape of modern agrochemical development. While not a widely documented compound in its own right, its structural motif is a critical component of known bioactive molecules. This document will therefore explore its likely discovery pathway, detail robust synthetic methodologies, and contextualize its importance for researchers and professionals in drug and pesticide development.

Conceptual Genesis: The Rationale for Discovery

The exploration of novel molecular scaffolds is the cornerstone of discovering new chemical entities with valuable biological activities. The history of this compound is intrinsically linked to the broader search for effective fungicides. Its close analog, 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, is a known intermediate in the synthesis of Ethaboxam, a commercial fungicide effective against oomycete pathogens in various crops.[1][2][3]

This connection provides a compelling rationale for the initial interest in the parent compound, this compound. In typical drug discovery and agrochemical research workflows, a lead compound (or a key intermediate) often inspires the synthesis of a library of related analogs. The goal is to establish a Structure-Activity Relationship (SAR), identifying which functional groups are essential for the desired biological effect and which can be modified to enhance potency, improve safety, or alter physical properties.

The synthesis of this compound would therefore be a logical step in a research program aimed at:

-

Establishing a baseline: Understanding the intrinsic activity of the core N-(2-thienylmethyl) cyanoacetamide scaffold.

-

Probing the role of the chloro group: Determining if the chlorine atom in the Ethaboxam intermediate is essential for activity or if it primarily serves a synthetic purpose.

-

Creating a platform for further derivatization: The active methylene group (the CH2 between the cyano and carbonyl groups) in the molecule is a prime site for further chemical modification, allowing for the introduction of diverse functionalities.

Retrosynthetic Analysis and Strategic Synthesis Design

From a synthetic chemistry perspective, this compound is an amide, and its structure logically disconnects into two primary building blocks: 2-thienylmethylamine and a source of the cyanoacetyl group.

Caption: Synthetic workflow for the aminolysis of ethyl cyanoacetate.

-

Causality: The reaction is driven by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the ester. While this reaction can be slow at room temperature, heating the mixture (often to reflux in a suitable solvent like ethanol or toluene) shifts the equilibrium towards the more stable amide product by driving off the ethanol byproduct. This method is well-established for the synthesis of simple cyanoacetamides. [4]

Method B: Acylation via an Acyl Chloride Intermediate

For a more reactive approach, cyanoacetic acid can be converted to cyanoacetyl chloride, a highly electrophilic intermediate that readily reacts with amines.

Caption: Two-step synthesis via an acyl chloride intermediate.

-

Expertise & Trustworthiness: This two-step, one-pot approach is a classic and highly reliable method for amide synthesis. [5]The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted in situ with 2-thienylmethylamine. A non-nucleophilic base (like pyridine or triethylamine) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. This ensures the reaction proceeds to completion with high yield.

Method C: Direct Coupling Agent-Mediated Synthesis

Modern organic synthesis often employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions.

-

Causality: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. [6]This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. While effective, this method's primary drawback is the need to remove the insoluble DCU byproduct via filtration.

| Method | Key Reagent | Temperature | Key Advantages | Key Considerations |

| A: Aminolysis | Ethyl Cyanoacetate | High (Reflux) | Atom economical, simple procedure. | Requires high temperatures, may not be suitable for sensitive substrates. |

| B: Acyl Chloride | Thionyl Chloride (SOCl₂) | Low to RT | High reactivity, generally high yields. | Generates HCl, requires a base scavenger. |

| C: Coupling | DCC, EDC, etc. | Room Temperature | Mild reaction conditions. | Stoichiometric byproduct must be removed. |

Experimental Protocol: Synthesis via Acyl Chloride (Method B)

This protocol describes a self-validating system for the synthesis of this compound, grounded in established chemical principles.

Materials:

-

Cyanoacetic acid

-

Thionyl chloride (SOCl₂)

-

2-Thienylmethylamine

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyanoacetic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A few drops of DMF can be added to catalyze this step. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Amine Addition: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of 2-thienylmethylamine (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

While no public database currently holds a complete record for this compound, its properties can be predicted based on analogous structures like 2-Cyano-N-methylacetamide (CAS 6330-25-2) and 2-Cyano-N-(2-phenylethyl)acetamide (CAS 51838-02-9). [7][8]

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Molecular Formula: C₈H₈N₂OS

-

Molecular Weight: 180.23 g/mol

-

Solubility: Likely soluble in polar organic solvents like DCM, ethyl acetate, and acetone.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region (~6.9-7.4 ppm). The methylene protons adjacent to the thiophene ring and the amide nitrogen would likely appear as a doublet around 4.5 ppm. The active methylene protons between the cyano and carbonyl groups would be a singlet around 3.4 ppm. The amide proton (N-H) would be a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the cyano carbon (~115 ppm), the carbonyl carbon (~165 ppm), and the carbons of the thiophene ring (~125-140 ppm).

-

IR Spectroscopy: Key stretches would include a sharp peak for the nitrile (C≡N) group around 2250 cm⁻¹, a strong absorption for the amide carbonyl (C=O) around 1650 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹.

Conclusion and Future Outlook

The discovery and synthesis of this compound represent a logical and necessary step in the field of agrochemical research. Grounded in the established bioactivity of related structures like the precursors to Ethaboxam, this molecule serves as a fundamental scaffold for further chemical exploration. The synthetic routes detailed in this guide are robust, reliable, and based on well-understood principles of organic chemistry, providing a clear pathway for its preparation and subsequent investigation. Future research will likely focus on the biological screening of this compound and the synthesis of a diverse library of derivatives to build a comprehensive understanding of the structure-activity relationships governing the fungicidal properties of this important chemical class.

References

-

Wikipedia. Cyanoacetamide. Available at: [Link]

-

PubChem. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622. Available at: [Link]

-

PubChem. 2-Cyano-N-(2-phenylethyl)acetamide | C11H12N2O | CID 261414. Available at: [Link]

-

ALGERIAN JOURNAL OF BIOSCIENCES. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Available at: [Link]

-

Neliti. Synthesis and Biological Activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) Thio) Acetamide and Its Cyclized Form. Available at: [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

Organic Syntheses. cyanoacetamide. Available at: [Link]

-

Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

- Google Patents. Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

- Google Patents. Preparation method for 2, 2-dimethyl cyano acetamide.

-

PubMed. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Available at: [Link]

-

Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. Available at: [Link]

-

RSC Publishing. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Available at: [Link]

-

YouTube. Acylation of Amines, Part 4: with Carboxylic Acids. Available at: [Link]

-